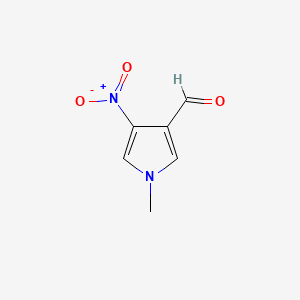
1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-nitro-1H-pyrrole-3-carbaldehyde is a heterocyclic compound featuring a pyrrole ring substituted with a methyl group at the nitrogen atom, a nitro group at the 4-position, and an aldehyde group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitro-1H-pyrrole-3-carbaldehyde can be synthesized through several methods. One common approach involves the nitration of 1-methylpyrrole followed by formylation. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the 4-position of the pyrrole ring . The formylation step can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-nitro-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: H2/Pd, Fe/HCl
Substitution: Amines, thiols
Major Products Formed:
Oxidation: 1-Methyl-4-nitro-1H-pyrrole-3-carboxylic acid
Reduction: 1-Methyl-4-amino-1H-pyrrole-3-carbaldehyde
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-Methyl-4-nitro-1H-pyrrole-3-carbaldehyde has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-methyl-4-nitro-1H-pyrrole-3-carbaldehyde and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially modifying their function .
Comparación Con Compuestos Similares
1-Methyl-4-nitro-1H-pyrazole-3-carbaldehyde: Similar structure but with a pyrazole ring instead of a pyrrole ring.
1-Methyl-4-nitro-1H-indole-3-carbaldehyde: Contains an indole ring, which is a fused bicyclic structure.
1-Methyl-4-nitro-1H-pyrrole-2-carbaldehyde: Similar structure but with the aldehyde group at the 2-position instead of the 3-position.
Uniqueness: The combination of the nitro and aldehyde groups on the pyrrole ring allows for diverse chemical transformations and the synthesis of a wide range of derivatives .
Propiedades
IUPAC Name |
1-methyl-4-nitropyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-7-2-5(4-9)6(3-7)8(10)11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEXGCXHTZHZOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1)[N+](=O)[O-])C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H,4H-4,8-Methano[1,3]dioxolo[4,5-d]azepine](/img/structure/B570923.png)
![Benzo[a]heptalene Acetamide Derivative;](/img/structure/B570924.png)



![2H-Pyrido[3,2-e][1,2]oxazine](/img/structure/B570930.png)


![2-[Dimethyl(4-vinylphenyl)silyl]pyridine](/img/structure/B570939.png)

